molecular formula C14H27O7P B042167 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate CAS No. 77924-28-8

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

Cat. No. B042167
CAS RN: 77924-28-8
M. Wt: 338.33 g/mol
InChI Key: KDVUGKRGJXYCHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules closely related to "4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate" involves multi-step chemical processes that include reactions such as acylation, nucleophilic substitution, and reduction. One notable example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which was achieved through a three-step process with an overall yield of 81% (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds features complex arrangements, including diastereoisomerism and extended conformations with antiperiplanar and gauche orientations of substituent groups. Detailed analysis using techniques such as 1H NMR and HR-MS provides insights into the stereochemistry and conformational preferences of these molecules (Krawczyk et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving "4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate" and related compounds are diverse, ranging from the Michaelis-Becker reaction to Arbuzov reactions. These reactions can lead to the formation of various products, including alkenylphosphonates under Horner-Wadsworth-Emmons conditions, highlighting the compound's reactivity and versatility in organic synthesis (Baird et al., 2011).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystallinity are crucial for understanding the behavior of "4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate" in various environments. While specific data on this compound might be scarce, closely related molecules exhibit well-defined physical characteristics that can be studied using X-ray crystallography and spectroscopic methods to infer properties like solubility and thermal stability.

Chemical Properties Analysis

The chemical properties of "4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate" include its reactivity with nucleophiles, electrophiles, and its potential to undergo various organic reactions. For example, alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates show selective reactivity with secondary amines and sodium butylthiolate, demonstrating the compound's versatility in synthesis (Pevzner, 2003).

Scientific Research Applications

  • Antioxidant Properties and Cancer Prevention : Antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole, which are structurally related to the compound , have been found to inhibit hepatic tumorigenesis by scavenging active oxygen radicals. This suggests potential benefits in liver cancer prevention (Rao, Lalwani, Watanabe, & Reddy, 1984).

  • Insulinotropic Potential in Diabetes Treatment : Highly potent insulinotropic esters of succinic acid, which include derivatives similar to 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate, show potential for treating non-insulin-dependent diabetes mellitus due to their hyperbolic insulin secretory response pattern (Ladrière et al., 1998).

  • Synthesis of Tumor Cell Inhibitors : A study successfully synthesized (+)-trachyspic acid, a tumor cell heparanase inhibitor, from a high-purity, 85%-ee asymmetric synthesis of di-tert-butyl 2-(2-(4-methoxybenzyloxy)ethyl) (Morokuma et al., 2008).

  • Applications in Organic Synthesis : Various studies have developed efficient methods for synthesizing derivatives of tert-butyl and diethoxyphosphoryl compounds, demonstrating their utility in organic synthesis. For instance, one study presented a new synthetic route to beta-substituted beta-hydroxyaspartates, which block glutamate transport (Wehbe, Rolland, Martínez, & Rolland, 2003).

  • Photodegradation of Dyes : Research on derivatives of succinic acid, such as [Et3NH][Fe(HL)2], has shown their effectiveness in the photodegradation of dyes like methylene blue and malachite green in the presence of H2O2, offering an efficient approach for dye degradation (Dasgupta et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may pose certain hazards. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Hazard statements include H302, H312, H315, H319, H332, and H335 . Please refer to the appropriate safety data sheets (SDS) for full safety and handling instructions.

properties

IUPAC Name

4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27O7P/c1-7-18-13(16)11(10-12(15)21-14(4,5)6)22(17,19-8-2)20-9-3/h11H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVUGKRGJXYCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JY Gauthier, M Belley, D Deschênes… - Bioorganic & medicinal …, 2011 - Elsevier
A weak, UDP-competitive antagonist of the pyrimidinergic receptor P2RY 14 with a naphthoic acid core was identified through high-throughput screening. Optimization provided …
Number of citations: 44 www.sciencedirect.com
TB Petersen - 2008 - search.proquest.com
With no known cure for HIV/AIDS to date, the anti-HIV activity of the michellamines, isolated from Cameroonian liana ancistrocladus korupensis, have attracted attention. Hepatotoxic …
Number of citations: 0 search.proquest.com
C Wiles, P Watts - Advances in Chemical Engineering, 2010 - Elsevier
With an average lead time of 10–12 years for a compound to progress from initial identification through clinical trials and finally into a medicine, the pharmaceutical industry are …
Number of citations: 15 www.sciencedirect.com
WM Robertson - 2011 - search.proquest.com
The duocarmycins are potent antitumor natural products that exert their biological properties through a sequence selective alkylation of duplex DNA. Substantial work has defined the …
Number of citations: 0 search.proquest.com
CM Gauss, A Hamasaki, JP Parrish, KS MacMillan… - Tetrahedron, 2009 - Elsevier
Efficient syntheses and a preliminary evaluation of 1,2,11,11a-tetrahydrocyclopropa[c]naphtho[2,3-e]-indole (CNI) and 1,2,11,11a-tetrahydrocyclopropa[c]naphtho[1,2-e]indole (iso-CNI), …
Number of citations: 13 www.sciencedirect.com

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